1,3-Diiodo-2-butene
Description
1,3-Diiodo-2-butene (C₄H₆I₂) is a halogenated alkene featuring iodine substituents at the 1- and 3-positions of a 2-butene backbone. The iodine atoms confer unique reactivity, such as susceptibility to elimination or substitution reactions, making it valuable in organic synthesis for cross-coupling or dehalogenation pathways.
Properties
Molecular Formula |
C4H6I2 |
|---|---|
Molecular Weight |
307.90 g/mol |
IUPAC Name |
(E)-1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
InChI Key |
MTIFMNTZMLZREE-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\CI)/I |
Canonical SMILES |
CC(=CCI)I |
Origin of Product |
United States |
Preparation Methods
1,3-Diiodo-2-butene can be synthesized through several methods. One common synthetic route involves the halogenation of 2-butene. The reaction typically employs iodine and a suitable catalyst under controlled conditions to ensure selective diiodination at the desired positions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,3-Diiodo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding diiodo alcohols or ketones.
Scientific Research Applications
1,3-Diiodo-2-butene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of antitumor agents, such as 12,13-desoxyepothilone B, due to its ability to form key intermediates in the synthesis process.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use 1,3-diiodo-2-butene to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-butene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include halogenation, dehalogenation, and other substitution reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,3-Butadiene (CH₂=CH-CH=CH₂)
- Structure : A conjugated diene without substituents.
- Key Properties : Lower molecular weight (54.09 g/mol), high volatility (boiling point: -4.5°C), and reactivity in polymerization (e.g., synthetic rubber production) .
- Contrast : Unlike 1,3-Diiodo-2-butene, 1,3-butadiene lacks halogen atoms, enabling faster polymerization but limiting utility in halogen-specific reactions.
Isoprene (2-Methyl-1,3-butadiene)
- Structure : Branched diene with a methyl group at the 2-position.
- Key Properties : Molecular weight 68.12 g/mol; used in natural rubber biosynthesis. Its branching enhances steric hindrance, reducing reaction rates compared to linear dienes .
- Contrast : The methyl group in isoprene increases thermal stability, whereas iodine in 1,3-Diiodo-2-butene lowers stability due to weaker C-I bonds.
3,3-Dimethyl-1-butene (C₆H₁₂)
- Structure: Monosubstituted alkene with two methyl groups at the 3-position.
- Key Properties : Molecular weight 84.16 g/mol; vapor pressure at 25°C: ~200 mmHg, indicating moderate volatility .
- Contrast : The absence of halogens results in higher volatility and lower density compared to 1,3-Diiodo-2-butene.
1,3-Butadiene Diepoxide (C₄H₆O₂)
- Structure : Epoxidized derivative of 1,3-butadiene.
- Key Properties : Reactive in ring-opening reactions due to strained epoxide groups; used in crosslinking polymers .
- Contrast : Oxygen-based reactivity differs fundamentally from iodine’s role in nucleophilic substitution.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Trends
- Reactivity : Iodine’s polarizable nature in 1,3-Diiodo-2-butene facilitates oxidative addition in metal-catalyzed reactions, unlike methyl or epoxy groups in analogs .
- Stability : The C-I bond’s lower bond dissociation energy (~234 kJ/mol) compared to C-Cl (~397 kJ/mol) or C-C (~346 kJ/mol) increases susceptibility to degradation under heat or light.
- Applications : While 1,3-butadiene and isoprene dominate industrial polymer production, 1,3-Diiodo-2-butene’s niche lies in synthesizing iodinated pharmaceuticals or agrochemicals.
Biological Activity
1,3-Diiodo-2-butene (CHI) is a halogenated compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.
1,3-Diiodo-2-butene is characterized by the presence of two iodine atoms attached to a butene backbone. Its structure can be represented as follows:
The synthesis of 1,3-diiodo-2-butene typically involves the iodination of 2-butene using iodine in an organic solvent. The reaction conditions can be optimized to control the yield and purity of the product.
Target Interactions
The primary mode of action for 1,3-diiodo-2-butene involves its interaction with nucleophilic sites within biological molecules. The electrophilic nature of the iodine atoms allows them to form covalent bonds with amino acids in proteins, potentially altering their structure and function.
Biochemical Pathways
1,3-Diiodo-2-butene is known to influence several biochemical pathways:
- Gene Expression : It can modulate the expression of genes involved in stress responses and metabolic pathways.
- Cell Signaling : The compound may interfere with signaling pathways such as MAPK and NF-κB, which are crucial for cell survival and proliferation.
Cytotoxicity
Research has indicated that 1,3-diiodo-2-butene exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells by activating caspase pathways. The IC values varied depending on the cell line but were generally in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
Antimicrobial Activity
1,3-Diiodo-2-butene has also shown promise as an antimicrobial agent. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be below 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Study on Anticancer Effects
A pivotal study published in a peer-reviewed journal evaluated the anticancer properties of 1,3-diiodo-2-butene in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested various concentrations of 1,3-diiodo-2-butene against clinical isolates of bacteria. The findings suggested that this compound could serve as a potential candidate for developing new antimicrobial therapies, particularly in an era of rising antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
